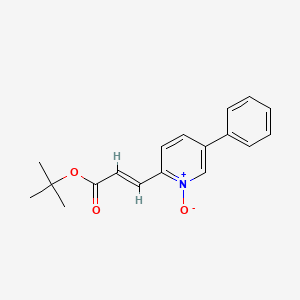
2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide is a complex organic compound that features a pyridine ring substituted with a phenyl group and a tert-butoxy group
Vorbereitungsmethoden
The synthesis of 2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide typically involves multi-step organic reactions. One common method includes the reaction of 5-phenylpyridine with tert-butyl acetoacetate under specific conditions to introduce the tert-butoxy group. The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where the tert-butoxy group can be replaced with other functional groups under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, including azoles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of signaling pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide include:
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the tert-butoxy group and phenyl group but differs in its overall structure and functional groups.
Diazocarbonyl compounds: These compounds are used in the synthesis of azoles and share some reactivity patterns with this compound.
Dess-Martin periodinane: While primarily an oxidizing agent, it shares some structural similarities in terms of functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C18H19NO3 |
|---|---|
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
tert-butyl (E)-3-(1-oxido-5-phenylpyridin-1-ium-2-yl)prop-2-enoate |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)22-17(20)12-11-16-10-9-15(13-19(16)21)14-7-5-4-6-8-14/h4-13H,1-3H3/b12-11+ |
InChI-Schlüssel |
AQXWIOWSVXZTGK-VAWYXSNFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/C=C/C1=[N+](C=C(C=C1)C2=CC=CC=C2)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)C=CC1=[N+](C=C(C=C1)C2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


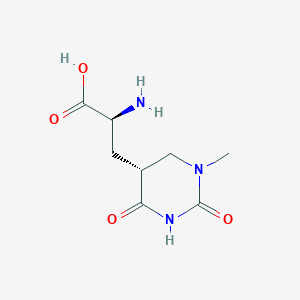
![[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B13097756.png)
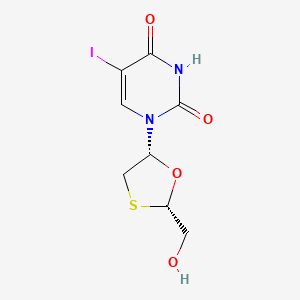

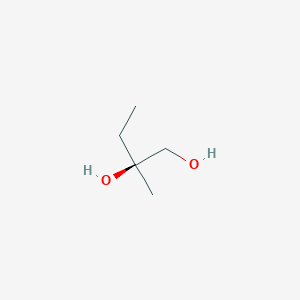
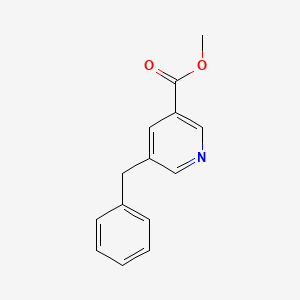
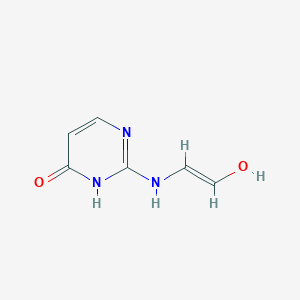
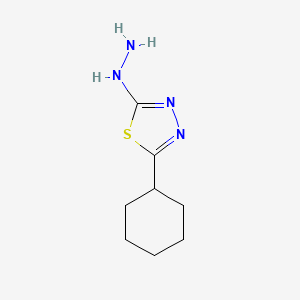
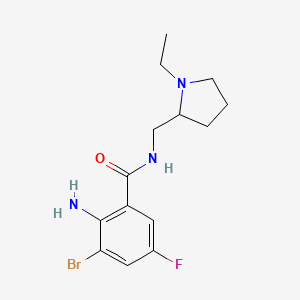
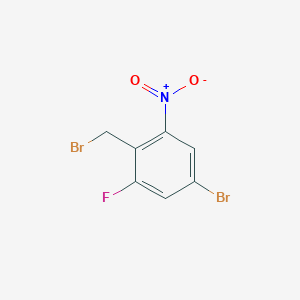
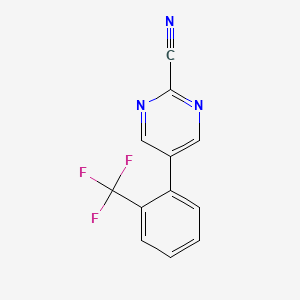
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)

